molecular formula C13H9F3INO2S B15160828 N-(3-Trifluoromethylphenyl)sulfonyl(4-iodo)aniline

N-(3-Trifluoromethylphenyl)sulfonyl(4-iodo)aniline

Cat. No.: B15160828
M. Wt: 427.18 g/mol
InChI Key: FAVSRZDICPXYNR-UHFFFAOYSA-N
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Description

N-(3-Trifluoromethylphenyl)sulfonyl(4-iodo)aniline is a chemical compound with the molecular formula C13H9F3INO2S It is characterized by the presence of trifluoromethyl, sulfonyl, and iodo groups attached to an aniline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Trifluoromethylphenyl)sulfonyl(4-iodo)aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Trifluoromethylphenyl)sulfonyl(4-iodo)aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can lead to sulfoxides or sulfones.

Scientific Research Applications

N-(3-Trifluoromethylphenyl)sulfonyl(4-iodo)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Trifluoromethylphenyl)sulfonyl(4-iodo)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The sulfonyl group can form strong interactions with nucleophilic sites, while the iodo group can participate in halogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Trifluoromethylphenyl)sulfonyl(4-bromo)aniline
  • N-(3-Trifluoromethylphenyl)sulfonyl(4-chloro)aniline
  • N-(3-Trifluoromethylphenyl)sulfonyl(4-fluoro)aniline

Uniqueness

N-(3-Trifluoromethylphenyl)sulfonyl(4-iodo)aniline is unique due to the presence of the iodo group, which imparts distinct reactivity and properties compared to its bromo, chloro, and fluoro analogs. The iodo group is larger and more polarizable, making it more reactive in substitution and coupling reactions .

Properties

Molecular Formula

C13H9F3INO2S

Molecular Weight

427.18 g/mol

IUPAC Name

N-(4-iodophenyl)-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C13H9F3INO2S/c14-13(15,16)9-2-1-3-12(8-9)21(19,20)18-11-6-4-10(17)5-7-11/h1-8,18H

InChI Key

FAVSRZDICPXYNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)I)C(F)(F)F

Origin of Product

United States

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